molecular formula C10H13N3O3S B15248198 1H-Imidazol-2-amine4-methylbenzenesulfonate

1H-Imidazol-2-amine4-methylbenzenesulfonate

Cat. No.: B15248198
M. Wt: 255.30 g/mol
InChI Key: QJKJBSDYJDFQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazol-2-amine4-methylbenzenesulfonate is a compound that belongs to the imidazole family, which is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the sulfonate group in this compound enhances its solubility and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine4-methylbenzenesulfonate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-amine4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazol-2-amine4-methylbenzenesulfonate is unique due to the presence of both the amine and sulfonate groups, which enhance its solubility, reactivity, and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

1H-imidazol-2-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C3H5N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-3-5-1-2-6-3/h2-5H,1H3,(H,8,9,10);1-2H,(H3,4,5,6)

InChI Key

QJKJBSDYJDFQRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.